

Technical Guide: 2-Chloro-4-fluorobenzonitrile (CAS No. 60702-69-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzonitrile

Cat. No.: B042565

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-fluorobenzonitrile**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, detailed synthesis and reaction protocols, and its significant role in the development of targeted therapeutics, particularly as a precursor to urokinase-type plasminogen activator (uPA) inhibitors.

Chemical and Physical Properties

2-Chloro-4-fluorobenzonitrile is a halogenated aromatic nitrile. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	60702-69-4	[1][2][3]
Molecular Formula	C ₇ H ₃ ClFN	[1][2]
Molecular Weight	155.56 g/mol	[1][3]
Appearance	White glistening crystals or powder	[3]
Melting Point	64-66 °C	[3]
Boiling Point	233.4 °C at 760 mmHg	
Density	1.3 g/cm ³	
Solubility	Slightly soluble in water	
Stability	Stable at room temperature in closed containers under normal storage and handling conditions.	[3]

Spectral Data

The following tables summarize the key spectral data for **2-Chloro-4-fluorobenzonitrile**.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.82 - 7.75	m	Aromatic H	
7.55 - 7.48	m	Aromatic H	
7.35 - 7.28	m	Aromatic H	

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
164.5 (d, J=258 Hz)	C-F
135.0 (d, J=10 Hz)	Aromatic C-H
132.5 (d, J=10 Hz)	Aromatic C-H
118.0 (d, J=22 Hz)	Aromatic C-H
116.5	C \equiv N
115.0 (d, J=22 Hz)	Aromatic C-Cl
105.0 (d, J=30 Hz)	Aromatic C-CN

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3050-3100	Aromatic C-H stretch
2230	C \equiv N (nitrile) stretch
1600, 1480	Aromatic C=C stretch
1250	C-F stretch
830	C-Cl stretch

MS (Mass Spectrometry)

m/z	Interpretation
155	[M] ⁺ (Molecular ion)
157	[M+2] ⁺ (Isotope peak for ³⁷ Cl)
120	[M-Cl] ⁺

Experimental Protocols

Synthesis of 2-Chloro-4-fluorobenzonitrile via Sandmeyer Reaction

This protocol describes the synthesis of **2-Chloro-4-fluorobenzonitrile** from 2-chloro-4-aminobenzonitrile.

Materials:

- 2-chloro-4-aminobenzonitrile
- Concentrated hydrochloric acid (30%)
- Sodium nitrite (NaNO_2)
- Sodium tetrafluoroborate (NaBF_4)
- Toluene
- Water
- Ice

Procedure:

- In a four-necked flask, add 20.0 g of 2-chloro-4-aminobenzonitrile to 47.89 g of 30% concentrated hydrochloric acid.
- Heat the mixture to 70°C and stir for 30 minutes.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of 9.23 g of sodium nitrite in 120 g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.
- After the addition is complete, continue stirring at 0°C for 30 minutes.
- Add 28.78 g of sodium tetrafluoroborate and stir at 0°C for an additional 30 minutes.

- Filter the reaction mixture and dry the resulting filter cake in an oven at 60°C.
- In a separate four-necked flask, add 50 mL of toluene and the dried filter cake.
- Heat the mixture to 120°C and reflux for 10 hours.
- After cooling, the toluene can be removed under reduced pressure to yield the crude product.
- The crude **2-Chloro-4-fluorobenzonitrile** can be purified by recrystallization or column chromatography.

Hydrolysis of 2-Chloro-4-fluorobenzonitrile to 2-Chloro-4-fluorobenzoic Acid

This protocol details the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

- **2-Chloro-4-fluorobenzonitrile**
- Sulfuric acid (90%)
- Dichloromethane
- Water

Procedure:

- In a 100 mL four-necked flask, add 35 g of 90% sulfuric acid solution.
- Add 5 g of **2-Chloro-4-fluorobenzonitrile** to the sulfuric acid.
- Heat the mixture to 100°C and stir for 4 hours.
- Cool the reaction mixture to room temperature.
- Carefully dilute the mixture with 40 mL of water.

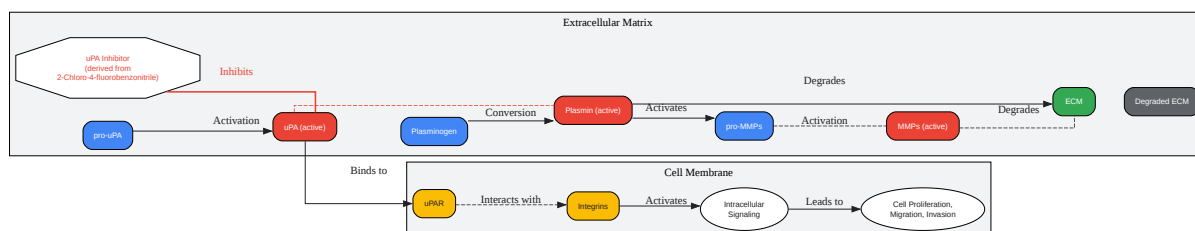
- Extract the aqueous solution three times with 40 mL of dichloromethane.
- Combine the organic phases (dichloromethane).
- Dry the combined organic phase over anhydrous sodium sulfate.
- Remove the dichloromethane under reduced pressure to obtain the solid 2-chloro-4-fluorobenzoic acid. A mass yield of approximately 93% can be expected.[\[4\]](#)

Applications in Drug Development

2-Chloro-4-fluorobenzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications. A notable application is in the synthesis of inhibitors for urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer progression.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The uPA system plays a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor cell invasion and metastasis.[\[5\]](#)[\[6\]](#)[\[7\]](#) The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade.[\[5\]](#)[\[6\]](#) This cascade involves the conversion of plasminogen to the active protease plasmin, which in turn can degrade ECM components and activate matrix metalloproteinases (MMPs) for further ECM remodeling.[\[5\]](#)[\[7\]](#) By inhibiting uPA, the metastatic potential of cancer cells can be significantly reduced.

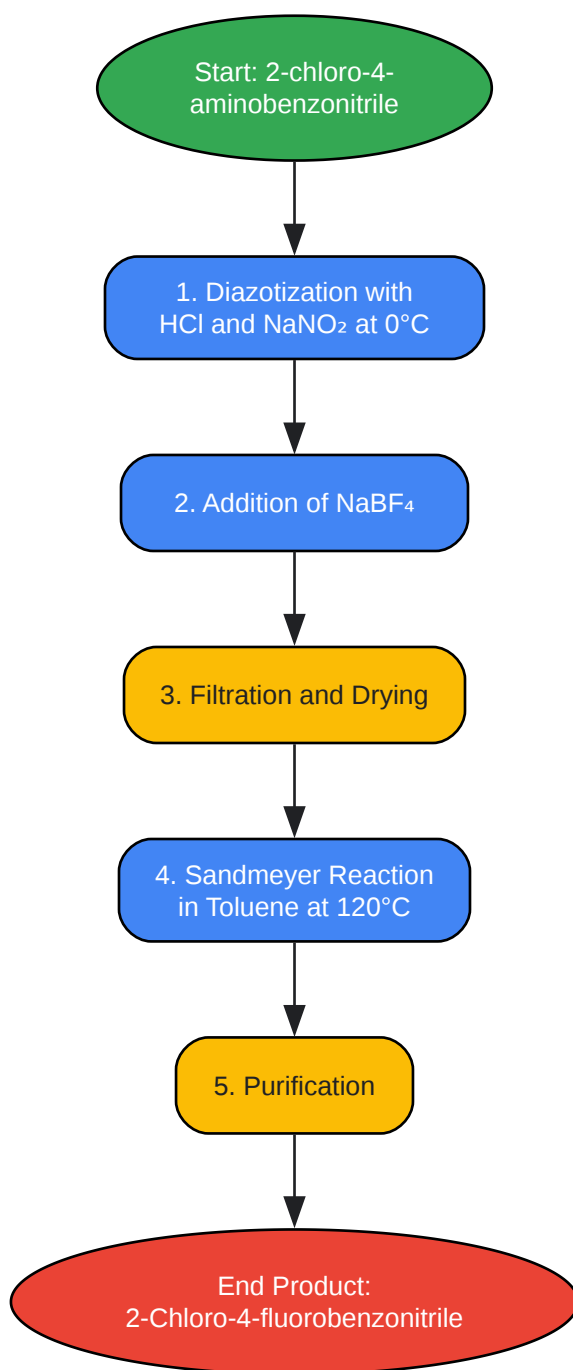


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uPA Signaling Pathway and Inhibition

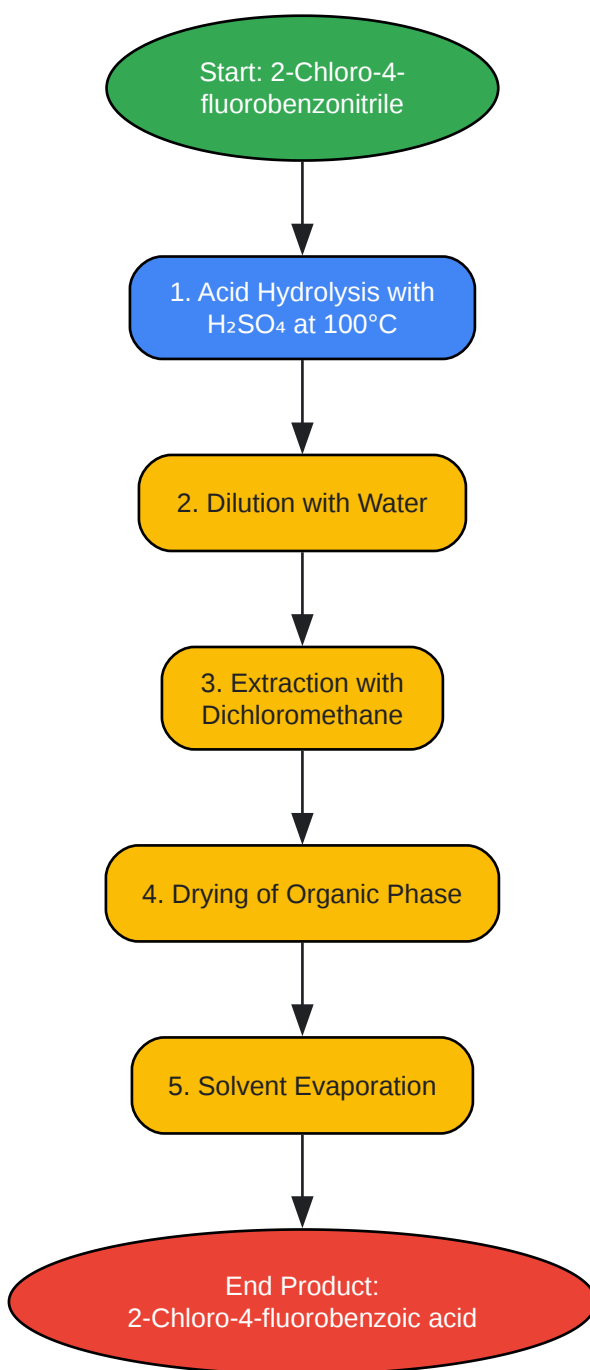
Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Synthesis of **2-Chloro-4-fluorobenzonitrile**



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Hydrolysis to 2-Chloro-4-fluorobenzoic acid

Safety Information

2-Chloro-4-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-fluorobenzonitrile (CAS No. 60702-69-4)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042565#2-chloro-4-fluorobenzonitrile-cas-number]

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